molecular formula C13H19N3O2S B12228276 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine

2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine

Cat. No.: B12228276
M. Wt: 281.38 g/mol
InChI Key: VZPBEIDSFDTJQM-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a complex organic compound that features both pyrrolidine and morpholine rings, connected via a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]piperidine
  • 2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]pyridine

Uniqueness

2-(Pyrrolidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

pyrrolidin-1-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone

InChI

InChI=1S/C13H19N3O2S/c17-13(16-3-1-2-4-16)12-9-15(5-6-18-12)8-11-7-14-10-19-11/h7,10,12H,1-6,8-9H2

InChI Key

VZPBEIDSFDTJQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CN=CS3

Origin of Product

United States

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